molecular formula C17H30N2O6 B11972819 4,4'-[2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene)]dimorpholine

4,4'-[2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene)]dimorpholine

Cat. No.: B11972819
M. Wt: 358.4 g/mol
InChI Key: WTAHVYBMZDYJCC-UHFFFAOYSA-N
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Description

4-((9-(4-MORPHOLINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(55)UNDEC-3-YL)ME)MORPHOLINE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9-(4-MORPHOLINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)MORPHOLINE typically involves multiple steps, starting with the preparation of the spirocyclic core. This is followed by the introduction of the morpholinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-((9-(4-MORPHOLINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-((9-(4-MORPHOLINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-((9-(4-MORPHOLINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)MORPHOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((9-(4-PIPERIDINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)PIPERIDINE
  • 4-((9-(4-PYRROLIDINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)PYRROLIDINE

Uniqueness

4-((9-(4-MORPHOLINYLMETHYL)-2,4,8,10-TETRAOXASPIRO(5.5)UNDEC-3-YL)ME)MORPHOLINE is unique due to its morpholinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H30N2O6

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[3-(morpholin-4-ylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]methyl]morpholine

InChI

InChI=1S/C17H30N2O6/c1-5-20-6-2-18(1)9-15-22-11-17(12-23-15)13-24-16(25-14-17)10-19-3-7-21-8-4-19/h15-16H,1-14H2

InChI Key

WTAHVYBMZDYJCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2OCC3(CO2)COC(OC3)CN4CCOCC4

Origin of Product

United States

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